

The Environmental Persistence and Transformation of Homosalate: A Technical Guide

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Compound of Interest		
Compound Name:	Homosalate	
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Introduction

Homosalate, a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products, is of increasing interest to the scientific community due to its environmental occurrence and potential ecological impact. Its chemical properties, particularly its lipophilicity, govern its fate in aquatic and terrestrial systems. This technical guide provides a comprehensive overview of the biodegradation pathways and environmental fate of **homosalate**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its transformation processes.

Physicochemical Properties

The environmental behavior of **homosalate** is largely dictated by its physicochemical properties. A summary of these properties is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition from the aqueous phase to organic matter, such as sediment and biota.

Table 1: Physicochemical Properties of Homosalate



Property	Value	Reference
Molecular Formula	C16H22O3	[1]
Molecular Weight	262.34 g/mol	[1]
Water Solubility	<0.1 g/100 mL at 26°C	[2]
0.4 mg/L at 25°C	[3]	
Octanol-Water Partition Coefficient (log Kow)	5.82	[2]
6.27	[4]	
6.34 at 40°C	[3]	_
Vapor Pressure	0.0 ± 0.8 mmHg at 25°C	[2]
Henry's Law Constant	Moderate volatility from water and moist soil is indicated.	[4]
pKa	9.72 (calculated)	[4]

Environmental Fate Abiotic Degradation

Hydrolysis: **Homosalate** is subject to hydrolysis, with its degradation rate being pH-dependent. Under environmentally relevant conditions, it is considered to undergo rapid degradation through this pathway.[4][5] The primary hydrolysis products are salicylic acid and 3,3,5-trimethylcyclohexanol.[4]

Table 2: Hydrolysis Half-life of Homosalate at 25°C

рН	Half-life (hours)	Half-life (days)	Reference
4	210	8.75	[4][5]
7	215	8.96	[4][5]
9	69.7	2.90	[4][5]



Photodegradation: The primary mechanism of photoprotection for **homosalate** involves an ultrafast excited state intramolecular proton transfer (ESIPT), which allows for the dissipation of absorbed UV energy non-radiatively.[6] However, its photostability can be influenced by its surrounding molecular environment. In chlorinated water, **homosalate** can react to form chlorinated by-products, including monochloro-**homosalate** and dichloro-**homosalate**.[7]

Biotic Degradation

Homosalate is classified as inherently biodegradable, meaning it has the potential to biodegrade, but not readily biodegradable, which would imply rapid and complete degradation in a wide range of environments.[4] Studies have demonstrated that specific microbial consortia can degrade **homosalate**, with degradation rates varying based on the microbial community and environmental conditions.[8][9]

Table 3: Biodegradation of Homosalate

Study Type	Conditions	Degradation	Timeframe	Reference
Ready Biodegradability (OECD 301F)	Non-adapted activated sludge	62%	60 days	[4]
Inherent Biodegradability (OECD 302C)		70.2%	28 days	[4]
Microbial Consortium	Synthetic consortium of 27 bacterial strains	60-80%	12 days	[8][9]

The primary biodegradation pathway involves the cleavage of the ester bond, yielding salicylic acid and 3,3,5-trimethylcyclohexanol.[4] Further biotransformation of these intermediates can occur. One study identified several intermediates from the degradation of **homosalate** by enzyme extracts from the spent mushroom compost of Pleurotus djamor.[10]

Figure 1: Generalized biodegradation pathway of homosalate.

Environmental Distribution



Sorption: Due to its high lipophilicity, **homosalate** has a strong tendency to adsorb to organic matter in soil and sediment. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.

Table 4: Sorption Coefficients of Homosalate

Parameter	Value	Unit	Reference
Koc (calculated)	6,778	L/kg	[4]

A high Koc value indicates that **homosalate** will be relatively immobile in soil and sediment, with a higher affinity for the solid phase than the aqueous phase.[4]

Wastewater Treatment: **Homosalate** is frequently detected in wastewater influent. Removal efficiencies in wastewater treatment plants (WWTPs) vary depending on the treatment processes employed.

Table 5: Removal of **Homosalate** in Wastewater Treatment Plants

Treatment Process	Removal Efficiency	Reference
Secondary Treatment	>70%	[4]
Chlorination	76%	[4]
Reverse Osmosis	>99%	[4]

Despite relatively high removal rates in some WWTPs, the continuous input of **homosalate** into the wastewater stream results in its presence in treated effluent and subsequent release into aquatic environments.

Experimental Protocols Biodegradation Study (based on OECD 301F)

This protocol outlines a manometric respirometry test to determine the ready biodegradability of **homosalate**.



1. Test System:

- Apparatus: Closed respirometer with a device for measuring oxygen consumption.
- Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
- Mineral Medium: Prepared according to OECD 301 guidelines.
- Test Substance Concentration: Typically 100 mg/L, which may exceed its water solubility.

2. Procedure:

- Prepare the mineral medium and add the inoculum.
- Add **homosalate** to the test flasks. Due to its low water solubility, it can be added directly as a powder or as a suspension in water prepared by ultrasonic dispersion.[11]
- Include control flasks containing only inoculum and mineral medium (to measure endogenous respiration) and a reference substance (e.g., sodium benzoate) to check the viability of the inoculum.
- Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C) with continuous stirring.
- Measure the oxygen consumption over a period of 28 days, or longer if necessary (e.g., 60 days as in some studies).[4]
- The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD) of homosalate.

3. Data Analysis:

- Plot the oxygen consumption over time.
- Calculate the percentage biodegradation at different time points.



A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window of the 28-day test period.

Figure 2: Experimental workflow for a ready biodegradability test (OECD 301F).

Analytical Quantification of Homosalate and Metabolites

This section describes a general approach for the analysis of **homosalate** and its degradation products in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- Water Samples: Filtration followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
- Sediment/Sludge Samples: Solvent extraction (e.g., with dichloromethane), followed by cleanup steps such as gel permeation chromatography (GPC) or SPE.
- Internal Standard: Addition of a known amount of a deuterated internal standard, such as Homosalate-d4, at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[12]

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use of a suitable HPLC or UPLC column (e.g., C18) to separate homosalate from its metabolites and other matrix components. A gradient elution with solvents like acetonitrile and water (often with additives like formic acid or ammonium acetate) is typically employed.
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.
 Specific precursor-to-product ion transitions are monitored for homosalate, its metabolites, and the internal standard.

3. Quantification:

A calibration curve is generated using standards of known concentrations.



• The concentration of the analytes in the samples is determined by comparing their peak areas to those of the standards, normalized to the peak area of the internal standard.

Figure 3: General workflow for the analytical quantification of **homosalate**.

Conclusion

Homosalate is an environmental contaminant that undergoes both abiotic and biotic degradation. Its high lipophilicity leads to partitioning into sediment and biota. While it can be significantly removed in advanced wastewater treatment plants, its continuous use ensures its presence in the environment. The primary degradation products are salicylic acid and 3,3,5-trimethylcyclohexanol. Further research is needed to fully elucidate the environmental risks associated with **homosalate** and its degradation products, particularly in sensitive ecosystems. The standardized protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on the environmental fate and effects of this widely used UV filter.

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